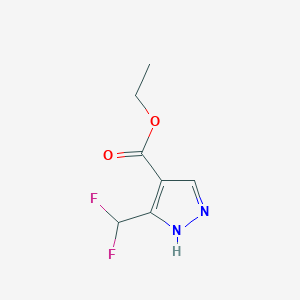

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate is a type of organic compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The difluoromethyl group is considered a lipophilic hydrogen bond donor that may act as a bioisostere of hydroxyl, thiol, or amine groups .

Synthesis Analysis

The synthesis of similar fluorinated pyrazoles has been discussed in various studies . The process often involves difluoromethylation reactions based on X–CF2H bond formation, where X can be C(sp), C(sp2), C(sp3), O, N, or S .Molecular Structure Analysis

While specific structural data for this compound is not available, similar compounds often have a planar structure due to the conjugation of the pyrazole ring .Chemical Reactions Analysis

Difluoromethylation of C(sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C(sp3)–CF2H bonds .Physical And Chemical Properties Analysis

The difluoromethyl group is considered a lipophilicity enhancing group . The range of the experimental Δlog P (water–octanol) values (log P (XCF2H) – log P (XCH3)) spanned from −0.1 to +0.4 .Orientations Futures

The field of difluoromethylation has seen significant advances in recent years, particularly in the development of new reagents and methods . This suggests that compounds like ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate could have potential applications in various areas of science in the future .

Mécanisme D'action

Target of Action

The primary target of ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate, also known as ethyl 3-(difluoromethyl)-1h-pyrazole-4-carboxylate, is succinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production within cells .

Mode of Action

The compound acts by inhibiting succinate dehydrogenase, thereby disrupting the mitochondrial respiration chain . This inhibition prevents the conversion of succinate to fumarate, a critical step in the citric acid cycle, leading to the disruption of cellular energy production .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle), which is central to cellular respiration . By inhibiting succinate dehydrogenase, the compound disrupts this cycle, leading to a decrease in the production of ATP, the main energy currency of the cell .

Result of Action

The inhibition of succinate dehydrogenase by ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate leads to a disruption of cellular energy production . This can result in the death of cells that rely heavily on this pathway for energy, such as rapidly dividing cells. This compound is used commercially as an intermediate to seven fungicides , indicating its potential effectiveness in controlling certain types of fungi.

Propriétés

IUPAC Name |

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c1-2-13-7(12)4-3-10-11-5(4)6(8)9/h3,6H,2H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHPZTBDQIWSFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]-acetonitrile](/img/structure/B180628.png)

![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B180632.png)